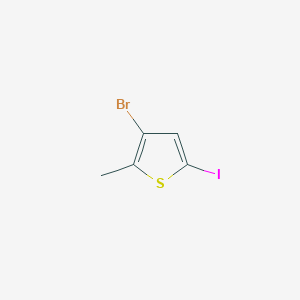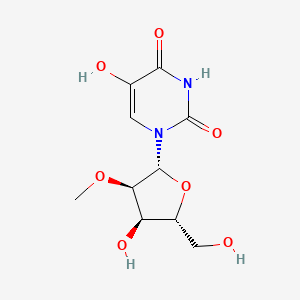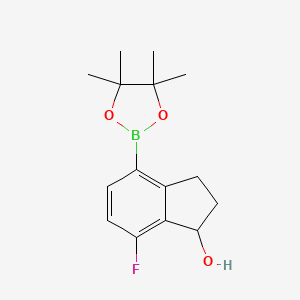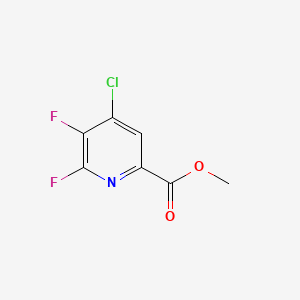![molecular formula C10H12ClN3 B14032333 (6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14032333.png)
(6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the chloro and ethyl groups in the structure of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-1-ethyl-1H-benzimidazole with formaldehyde and ammonia. The reaction typically takes place under acidic conditions, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
(6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine.
6-chloro-1H-benzimidazole: A closely related compound with similar chemical properties.
1-ethyl-1H-benzimidazole: Another related compound with an ethyl group at the 1-position.
Uniqueness
The presence of both the chloro and ethyl groups in (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine imparts unique chemical properties that differentiate it from other benzimidazole derivatives. These modifications can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12ClN3 |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
(6-chloro-1-ethylbenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C10H12ClN3/c1-2-14-9-5-7(11)3-4-8(9)13-10(14)6-12/h3-5H,2,6,12H2,1H3 |
Clé InChI |
QKUSRORYAZHCLI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC(=C2)Cl)N=C1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B14032254.png)

![6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14032270.png)
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)

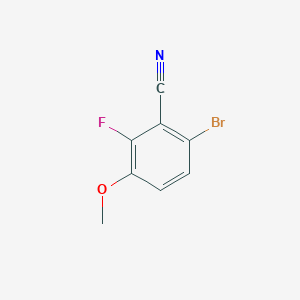

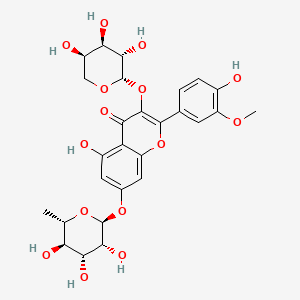
![(R)-N-[(R)-[4-(tert-butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032313.png)
